molecular formula C7H10ClN3O2 B3353877 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole CAS No. 56894-29-2

1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole

Cat. No.: B3353877
CAS No.: 56894-29-2
M. Wt: 203.62 g/mol
InChI Key: JCQFIQJFPHTLGY-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole is a chemical compound belonging to the class of nitroimidazoles. Nitroimidazoles are known for their antimicrobial properties and are often used in the treatment of infections caused by anaerobic bacteria and protozoa. This compound is characterized by the presence of a chloropropyl group, a methyl group, and a nitro group attached to an imidazole ring.

Scientific Research Applications

1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s antimicrobial properties make it useful in studying the mechanisms of action against anaerobic bacteria and protozoa.

    Medicine: It is investigated for its potential use in developing new antimicrobial agents.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

This is particularly relevant for bioactive compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the toxicological properties of the compound and the precautions needed to handle it safely .

Future Directions

This involves predicting or suggesting potential applications or areas of study for the compound based on its properties and behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole typically involves the alkylation of 2-methyl-5-nitroimidazole with 3-chloropropanol or 3-chloropropyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted imidazoles, and various other functionalized imidazole compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic properties and spectrum of activity compared to other nitroimidazoles .

Properties

IUPAC Name

1-(3-chloropropyl)-2-methyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O2/c1-6-9-5-7(11(12)13)10(6)4-2-3-8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQFIQJFPHTLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCCCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205419
Record name 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56894-29-2
Record name 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56894-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056894292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chloropropyl)-2-methyl-5-nitro-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.911
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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